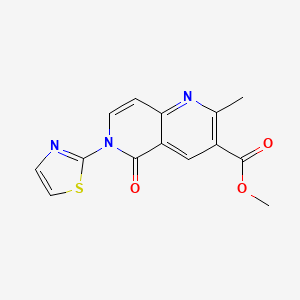
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include a naphthyridine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with varying substituents. Examples include:
- 2-Methyl-5-oxo-1,6-naphthyridine-3-carboxylate
- 6-(1,3-Thiazol-2-yl)-1,6-naphthyridine-3-carboxylate
Uniqueness
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H12N2O3S and a molecular weight of approximately 252.30 g/mol. Its unique structure incorporates a thiazole ring, which is known for conferring various biological activities.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of the compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Candida albicans | 0.75 | Fungicidal |
In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation inhibition in Staphylococcus aureus .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Cytotoxic |
| MCF-7 (Breast Cancer) | 12.5 | Cytotoxic |
| A549 (Lung Cancer) | 10.0 | Cytotoxic |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
3. Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of key enzymes involved in bacterial resistance mechanisms:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| DNA Gyrase | 25.0 | Competitive |
| Dihydrofolate Reductase | 5.0 | Non-competitive |
These findings suggest potential applications in overcoming antibiotic resistance .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin .
Case Study 2: Anticancer Properties
In a comparative study involving various naphthyridine derivatives, this compound was found to be one of the most potent compounds against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3S/c1-8-9(13(19)20-2)7-10-11(16-8)3-5-17(12(10)18)14-15-4-6-21-14/h3-7H,1-2H3 |
InChI Key |
NBVQKUGKMQUWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC=CS3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















